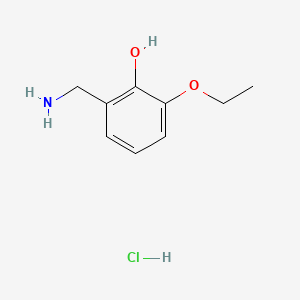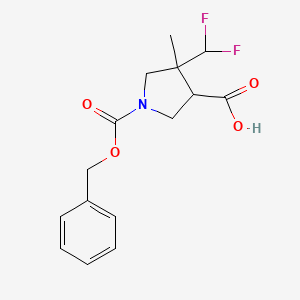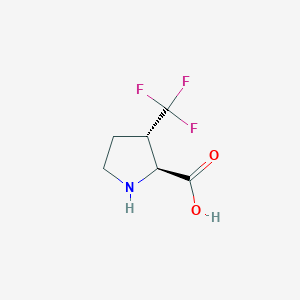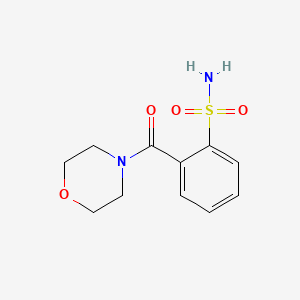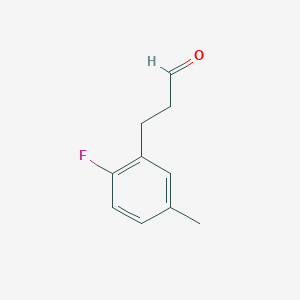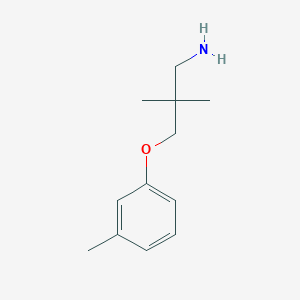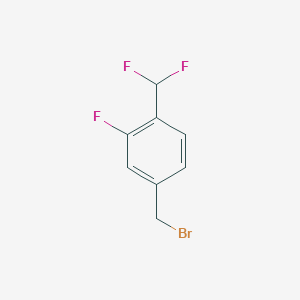
4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromomethyl, difluoromethyl, and fluorine substituents on a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(difluoromethyl)-2-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove halogen atoms or to convert the compound into less oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The difluoromethyl and fluorine groups can influence the reactivity and stability of the compound by altering electron density and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: This compound has a similar bromomethyl group but differs in the presence of a carboxylic acid group instead of difluoromethyl and fluorine groups.
4-(Bromomethyl)-2-(difluoromethoxy)-5-(difluoromethyl)phenyl acetonitrile: This compound contains additional difluoromethoxy and acetonitrile groups, making it structurally more complex.
Uniqueness
4-(Bromomethyl)-1-(difluoromethyl)-2-fluorobenzene is unique due to the specific combination of bromomethyl, difluoromethyl, and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrF3 |
|---|---|
Poids moléculaire |
239.03 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,8H,4H2 |
Clé InChI |
PKXCMUOGQRJIMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


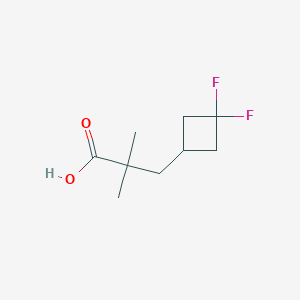
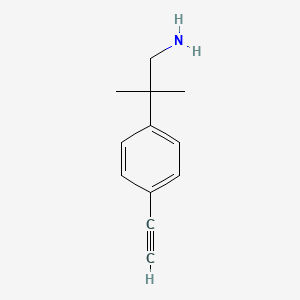
![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
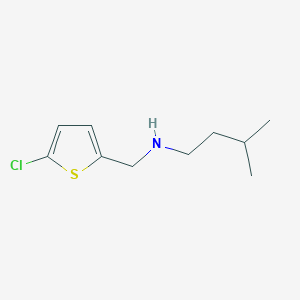
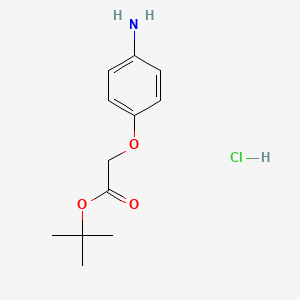
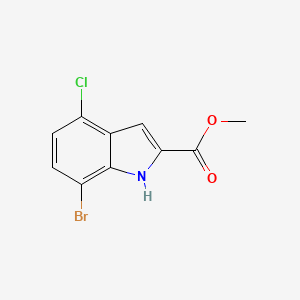
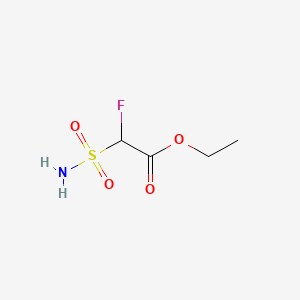
amine dihydrochloride](/img/structure/B13519239.png)
